N-butyl-2-{2-[(2-furylcarbonylamino)methyl]benzimidazolyl}-N-methylacetamide
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Overview
Description
N-butyl-2-{2-[(2-furylcarbonylamino)methyl]benzimidazolyl}-N-methylacetamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
The synthesis of N-butyl-2-{2-[(2-furylcarbonylamino)methyl]benzimidazolyl}-N-methylacetamide typically involves a multi-step process. The initial step often includes the formation of the benzimidazole core, which can be achieved through the condensation of o-phenylenediamine with various aldehydes or acids Industrial production methods may utilize optimized reaction conditions, such as controlled temperatures and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
N-butyl-2-{2-[(2-furylcarbonylamino)methyl]benzimidazolyl}-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed depend on the nature of the reagents and the reaction conditions employed.
Scientific Research Applications
N-butyl-2-{2-[(2-furylcarbonylamino)methyl]benzimidazolyl}-N-methylacetamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Due to its potential anticancer properties, it is being investigated for use in cancer therapy.
Mechanism of Action
The mechanism of action of N-butyl-2-{2-[(2-furylcarbonylamino)methyl]benzimidazolyl}-N-methylacetamide involves its interaction with specific molecular targets within cells. The benzimidazole core can bind to DNA or proteins, disrupting their normal function and leading to cell death. This is particularly relevant in cancer cells, where the compound can inhibit cell proliferation and induce apoptosis. The furan and butyl groups may enhance the compound’s ability to penetrate cell membranes and reach its targets .
Comparison with Similar Compounds
N-butyl-2-{2-[(2-furylcarbonylamino)methyl]benzimidazolyl}-N-methylacetamide can be compared to other benzimidazole derivatives, such as:
Albendazole: An antiparasitic agent used to treat a variety of parasitic worm infestations.
Bendamustine: A chemotherapy medication used in the treatment of certain types of cancer.
Omeprazole: A proton pump inhibitor used to treat gastroesophageal reflux disease (GERD) and other stomach-related issues.
What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
N-[[1-[2-[butyl(methyl)amino]-2-oxoethyl]benzimidazol-2-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-3-4-11-23(2)19(25)14-24-16-9-6-5-8-15(16)22-18(24)13-21-20(26)17-10-7-12-27-17/h5-10,12H,3-4,11,13-14H2,1-2H3,(H,21,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCCYJPAVBRJOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)CN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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